Ethyl 2-fluoro-4,5-dimethoxybenzoate
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Overview
Description
Ethyl 2-fluoro-4,5-dimethoxybenzoate is an organic compound with the molecular formula C11H13FO4 It is characterized by the presence of a fluorine atom and two methoxy groups attached to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-fluoro-4,5-dimethoxybenzoate typically involves the esterification of 2-fluoro-4,5-dimethoxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-fluoro-4,5-dimethoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of 2-fluoro-4,5-dimethoxybenzoic acid.
Reduction: Formation of 2-fluoro-4,5-dimethoxybenzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-fluoro-4,5-dimethoxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-fluoro-4,5-dimethoxybenzoate involves its interaction with specific molecular targets and pathways The fluorine atom and methoxy groups play a crucial role in its reactivity and binding affinity The compound can interact with enzymes and receptors, leading to various biological effects
Comparison with Similar Compounds
Ethyl 2-fluoro-4,5-dimethoxybenzoate can be compared with other similar compounds such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-chloro-4,5-dimethoxybenzoate: Similar structure but with a chlorine atom instead of a fluorine atom.
Ethyl 2-fluoro-3,4-dimethoxybenzoate: Similar structure but with methoxy groups at different positions.
Properties
Molecular Formula |
C11H13FO4 |
---|---|
Molecular Weight |
228.22 g/mol |
IUPAC Name |
ethyl 2-fluoro-4,5-dimethoxybenzoate |
InChI |
InChI=1S/C11H13FO4/c1-4-16-11(13)7-5-9(14-2)10(15-3)6-8(7)12/h5-6H,4H2,1-3H3 |
InChI Key |
DNRQHJWYSJJNST-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1F)OC)OC |
Origin of Product |
United States |
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